molecular formula C8H13N3O B2924447 N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1206252-35-8

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B2924447
CAS No.: 1206252-35-8
M. Wt: 167.212
InChI Key: ILRRUIZMBUAUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound with a molecular formula of C7H11N3O It is known for its unique structure, which includes a pyrazole ring, a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the condensation of a pyrazole derivative with hydroxylamine. One common method includes the reaction of 1-(trimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction can produce various amines .

Scientific Research Applications

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable molecule for targeted research and development .

Properties

IUPAC Name

(NE)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-5-8(6(2)10-12)7(3)11(4)9-5/h12H,1-4H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRRUIZMBUAUSN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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